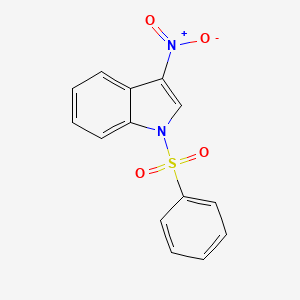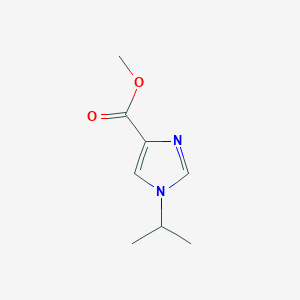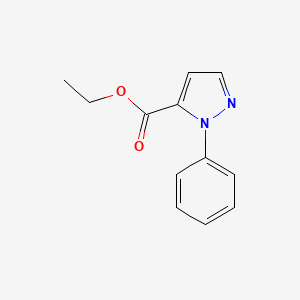
3-Nitro-1-(phenylsulfonyl)-1H-indole
Übersicht
Beschreibung
3-Nitro-1-(phenylsulfonyl)indole undergoes addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles .
Synthesis Analysis
The synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indole involves the treatment of N-protected indoles with acetyl nitrate generated in situ at low temperatures, which affords the corresponding 3-nitroindoles in good to excellent yields . The reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .Molecular Structure Analysis
The molecular structure of 3-Nitro-1-(phenylsulfonyl)-1H-indole and its derivatives have been determined by single crystal X-ray crystallography .Chemical Reactions Analysis
3-Nitro-1-(phenylsulfonyl)indole reacts with munchnone, which is generated in situ by cyclodehydration of the appropriate N-acyl amino acid with 1,3-diisopropylcarbodiimide (DIPC), to give pyrroloindole in very good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-1-(phenylsulfonyl)-1H-indole and its derivatives have been studied using Density Functional Theory (DFT) calculations and Molecular Orbital Calculations .Wissenschaftliche Forschungsanwendungen
Nucleophilic Addition Reactions
3-Nitro-1-(phenylsulfonyl)-1H-indole undergoes nucleophilic addition reactions, forming various substituted indoles. Such reactions are crucial in synthesizing 3-substituted-2-nitroindoles, which have significant importance in medicinal chemistry and organic synthesis. This demonstrates the compound's versatility in creating diverse molecular structures with potential pharmaceutical applications (Pelkey, Barden, & Gribble, 1999).
Crystal Structures and Density Functional Theory (DFT) Calculations
The synthesis of derivatives of 1-(phenylsulfonyl)indole, including 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, has been explored. These derivatives’ structures were determined using single-crystal X-ray crystallography. This research highlights the compound's structural flexibility and potential for forming complex molecular architectures. The study also utilized Density Functional Theory (DFT) calculations to understand the electronic properties of these compounds, which could guide their application in various scientific fields (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines
The synthesis of tetracyclic thieno[3,2-c]-δ-carbolines from 3-nitro-1-(phenylsulfonyl)indole showcases its application in constructing complex heterocyclic compounds. These compounds have interesting chemical properties and potential biological activities, thus highlighting the importance of 3-nitro-1-(phenylsulfonyl)-1H-indole in synthetic organic chemistry (Alford, Kishbaugh, & Gribble, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-16(18)14-10-15(13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQTORIEJBGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454800 | |
| Record name | 1H-Indole, 3-nitro-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
116325-19-0 | |
| Record name | 1H-Indole, 3-nitro-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3045847.png)




![2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B3045858.png)
![1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B3045860.png)
![Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B3045861.png)
![4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid](/img/structure/B3045862.png)
![4-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B3045863.png)


![3-(4-Trifluoromethylphenyl)-5-amino-[1,2,4]thiadiazole](/img/structure/B3045868.png)
